1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-(2-fluoro-6-morpholin-4-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-9(15)12-10(13)3-2-4-11(12)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTNFUBDBUQHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Amination of Fluoroaromatic Precursors
One effective method involves the copper-catalyzed amination of 2-fluoro-5-bromoaniline derivatives with morpholine, followed by purification steps:
- Starting material: 5-bromo-2-fluoroaniline.
- Reagents: Morpholine (2 equivalents), potassium phosphate (K3PO4, 2 equivalents), copper(I) iodide (CuI, 0.2 equivalents), and L-proline (0.4 equivalents) as ligand.
- Solvent: Dimethyl sulfoxide (DMSO).
- Conditions: Stirring at 120 °C under nitrogen overnight.
- Workup: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by silica gel chromatography.
- Outcome: Formation of 2-fluoro-5-(morpholin-4-yl)aniline intermediate in moderate yield (~18%).
This intermediate can then be further functionalized to introduce the ethanone group.
Alternative Synthetic Routes
Diazotization and Coupling with Morpholine
An alternative method involves diazotization of 4-aminoacetophenone followed by coupling with morpholine:
- Diazotization of 4-aminoacetophenone using sodium nitrite under acidic conditions.
- Coupling with morpholine in ethanol with potassium hydroxide as base at room temperature.
- Reaction monitored by TLC, followed by neutralization, filtration, and recrystallization.
Though this method is demonstrated for 4-aminoacetophenone derivatives, it provides a conceptual basis for introducing morpholine onto aromatic ketones.
Summary of Key Reaction Parameters and Yields
Research Findings and Practical Considerations
- The copper-catalyzed amination step is critical for introducing the morpholine ring with regioselectivity on the fluoroaromatic ring.
- Reaction conditions such as temperature, solvent choice, and catalyst loading significantly affect yield and purity.
- Purification typically involves silica gel chromatography due to the complexity of reaction mixtures.
- The presence of fluorine and morpholine influences the reactivity and stability of intermediates, requiring careful control of reaction parameters.
- Continuous flow reactors and automation may be employed in industrial settings to improve scalability and reproducibility.
Physical and Chemical Data Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C12H14FNO2 |
| Molecular Weight | 223.24 g/mol |
| CAS Number | 1019569-01-7 |
| Chemical Structure | Fluorinated aromatic ketone with morpholine substituent |
| Stability | Stable under standard laboratory conditions; handle with standard organic chemical precautions |
Chemical Reactions Analysis
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one has shown potential as an anticancer agent. Studies indicate that compounds with similar structures can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation. For instance, derivatives of this compound have been explored for their ability to target the PI3K/Akt/mTOR pathway, which is crucial in cancer metabolism and cell survival .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. The presence of the morpholine ring enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Material Science
Polymer Synthesis
In material science, this compound can be utilized as a monomer in the synthesis of novel polymers. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength. Research has demonstrated that polymers derived from this compound exhibit improved resistance to environmental factors compared to traditional materials .
Coatings and Adhesives
This compound can also be applied in formulating advanced coatings and adhesives. Its chemical structure allows for strong adhesion properties while maintaining flexibility. Studies have shown that coatings developed from this compound provide excellent protection against corrosion and wear .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactive functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The fluoro-substituted phenyl ring and morpholine moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes structurally related ethan-1-one derivatives and their key properties:
Physicochemical Properties
- Melting Points: Morpholine-containing derivatives exhibit a wide range of melting points. For instance, compound 2a melts at 88–90°C , while 1g (with a phenoxy group) melts at 200°C . The absence of polar hydroxy groups in this compound may reduce its melting point compared to 2a, but direct data are unavailable.
- Solubility : The morpholine group enhances solubility in polar solvents due to its ability to form hydrogen bonds. In contrast, trifluoromethyl-substituted analogs (e.g., 1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethan-1-one) are more lipophilic, favoring organic solvents .
Electronic and Reactivity Effects
- Electron-Donating vs. Withdrawing Groups : The morpholine group in the target compound donates electrons via its nitrogen lone pair, activating the aromatic ring toward electrophilic substitution. In contrast, trifluoromethyl or sulfonyl groups (e.g., in 1f ) withdraw electrons, deactivating the ring.
- Synthetic Utility : The fluorine atom in this compound may direct further substitutions (e.g., nucleophilic aromatic substitution) at specific positions, similar to fluorinated intermediates in .
Pharmacological Potential
- However, morpholine is a common pharmacophore in drug design, as seen in platelet aggregation inhibitors (e.g., a related compound in ) .
- Benzimidazole-ethanone hybrids () demonstrate anti-inflammatory activity, suggesting that the target compound’s morpholine group could similarly modulate bioactivity if functionalized appropriately .
Crystallographic and Analytical Data
- Morpholine-containing derivatives like 2a crystallize in monoclinic systems (space group P2₁/n), influenced by hydrogen bonding between the hydroxy and morpholine groups . The target compound’s crystal structure remains unreported, but its fluorine and morpholine substituents may favor distinct packing arrangements.
- Analytical techniques such as NMR, IR, and mass spectrometry () are standard for confirming the structure of such compounds .
Biological Activity
1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one, also known as a morpholine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fluoro-substituted phenyl ring linked to a morpholine group, which can influence its pharmacological properties. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 1-[2-fluoro-6-(morpholin-4-yl)phenyl]ethanone
- Molecular Formula : C12H14FNO2
- Molecular Weight : 223.25 g/mol
The presence of the fluorine atom and the morpholine moiety is significant for its biological interactions and potential therapeutic applications.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The morpholine group is often associated with increased antimicrobial potency.
- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.
- Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for certain enzymes, which could be relevant in the treatment of diseases such as cancer or metabolic disorders.
Case Studies
Several studies have explored the biological effects of similar compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Li et al. (2020) | Investigated a series of morpholine derivatives; found significant anticancer activity against HeLa cells with IC50 values ranging from 10 to 50 µM. |
| Zhang et al. (2021) | Reported that fluoro-substituted phenyl compounds demonstrated enhanced antibacterial activity, particularly against Gram-positive bacteria. |
| Chen et al. (2022) | Evaluated enzyme inhibitory properties; identified potential inhibition of kinases involved in cancer progression with IC50 values <20 nM for related compounds. |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Fluorine Substitution : The introduction of fluorine is known to enhance lipophilicity and bioavailability, potentially improving the compound's interaction with biological targets.
- Morpholine Ring : The morpholine moiety contributes to the compound's ability to penetrate cellular membranes and interact with intracellular proteins.
Q & A
Q. What are the common synthetic routes for preparing 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a fluorinated aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, 3-fluoro-4-propoxybenzaldehyde can undergo acylation to introduce the ethanone group . Alternative routes may involve Suzuki-Miyaura coupling if boronate intermediates are used, as seen in structurally similar fluorophenyl derivatives .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
- X-ray Crystallography: To resolve crystal structure and confirm stereochemistry, as demonstrated in fluorophenyl-ethanone derivatives .
- Infrared (IR) Spectroscopy: Identification of functional groups like carbonyl (C=O) and morpholine C-N stretches.
Q. What safety precautions are essential when handling this compound?
Methodological Answer: Based on GHS classification (Category 4 for acute toxicity via oral, dermal, and inhalation routes):
- Use personal protective equipment (PPE): Gloves, lab coat, and goggles.
- Work in a fume hood to avoid inhalation exposure.
- Store in a cool, dry place away from oxidizing agents. Emergency protocols should include immediate decontamination and medical consultation .
Advanced Research Questions
Q. How can researchers address variability in experimental data caused by sample degradation during prolonged studies?
Methodological Answer: Degradation of organic compounds in solution (e.g., during spectroscopic analysis) can be mitigated by:
- Temperature Control: Continuous cooling (e.g., 4°C) to slow organic degradation rates.
- Stabilization Additives: Use of antioxidants or inert atmospheres (N₂/Ar) to preserve sample integrity.
- Time-Stamped Data Collection: Monitor changes in spectral or chromatographic profiles over time to identify degradation thresholds .
Q. What strategies optimize reaction conditions for introducing the morpholine group into fluorinated aromatic systems?
Methodological Answer: Key factors include:
- Catalyst Selection: Test Lewis acids (AlCl₃, FeCl₃) or transition-metal catalysts for regioselectivity.
- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) may enhance nucleophilicity of the morpholine group.
- Temperature Gradients: Screen reactions at 50–100°C to balance reaction rate and side-product formation. Comparative studies with isomers (e.g., para- vs. ortho-fluoro substitutions) can reveal positional effects on reactivity .
Q. How should researchers resolve conflicting spectroscopic data (e.g., ambiguous NMR peaks)?
Methodological Answer:
- 2D NMR Techniques: Use HSQC, HMBC, or COSY to resolve overlapping signals and assign coupling patterns.
- Computational Modeling: Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental data.
- Isotopic Labeling: Introduce deuterium or ¹³C labels to trace specific proton environments .
Q. What are effective strategies to improve yield in multi-step syntheses involving this compound?
Methodological Answer:
- Stepwise Optimization: Adjust stoichiometry, catalyst loading, and reaction time for each step.
- In Situ Techniques: Trap reactive intermediates (e.g., acyl chlorides) to minimize side reactions.
- Purification Methods: Use flash chromatography or recrystallization with solvents like ethyl acetate/hexane mixtures .
Q. How does the position of the fluorine substituent influence the compound’s reactivity and biological activity?
Methodological Answer:
- Comparative Studies: Synthesize analogs with fluorine at ortho, meta, or para positions relative to the morpholine group.
- Biological Assays: Test antimicrobial or enzyme inhibition activity to correlate substituent position with efficacy.
- Electrostatic Potential Maps: Use DFT to visualize electron-deficient regions caused by fluorine’s electronegativity, guiding reactivity predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
